![molecular formula C8H14ClNO2 B2374940 Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride CAS No. 2305185-06-0](/img/structure/B2374940.png)
Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
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Overview
Description
This compound is a solid at room temperature and has a molecular weight of 245.23 .
Synthesis Analysis
An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been realized . This permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The Inchi Code for this compound is1S/C8H13NO2.C2H2O4/c1-11-8(10)6-4-5-2-3-7(6)9-5;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6)/t5-,6+,7+;/m0./s1
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 245.23 . The storage temperature is at refrigerator level .Scientific Research Applications
Microwave-Assisted Synthesis
Methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate is synthesized using microwave-assisted conditions, demonstrating an efficient and time-saving approach in the production of complex chemical structures (Onogi, Higashibayashi, & Sakurai, 2012).
Synthesis and Resolution Methodology
The synthesis and resolution of enantiomers of a proline derivative, methyl (1S,2R,4R)- and (1R,2S,4S)2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate, are achieved separately, illustrating an efficient method for producing distinct enantiomers of complex molecules (Gil, Buñuel, & Cativiela, 2005).
Aza-Diels-Alder Reactions
Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates are synthesized through Aza-Diels-Alder reactions, highlighting the versatility of this approach in producing various derivatives (Waldmann & Braun, 1991).
Improved Synthesis Protocols
An improved method for the preparation of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid is detailed, offering a more efficient and streamlined synthesis process (Tararov, Kadyrov, Kadyrova, Dubrovina, & Börner, 2002).
Enantiomerically Pure Analogues
The synthesis of all four enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids is described, offering novel analogues of 3-hydroxyproline (Avenoza et al., 2002).
Safety and Hazards
properties
IUPAC Name |
methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-3-6(7)9-4-5;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVWKOWYGKIPHV-RYLOHDEPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1NC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2CC[C@H]1NC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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